molecular formula C12H11FN2O2S2 B3123803 Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-19-3

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B3123803
CAS No.: 312922-19-3
M. Wt: 298.4 g/mol
InChI Key: OYTRMDPBEUNBRE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluoroaniline with carbon disulfide and ethyl chloroacetate in the presence of a base to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the functional groups present in the compound allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(2-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(2-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTRMDPBEUNBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144187
Record name Ethyl 4-amino-3-(2-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-19-3
Record name Ethyl 4-amino-3-(2-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312922-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-3-(2-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 3
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 4
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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